2-isocyanatoethyl acrylate

UV curing polymerization kinetics photopolymerization

2-Isocyanatoethyl acrylate (AOI, Karenz AOI) is a low-viscosity bifunctional monomer (C6H7NO3, MW 141.13) possessing both an acrylate double bond for radical polymerization and an isocyanate group for condensation or addition chemistry. Commercial grades are typically stabilized with BHT and achieve >98.0% purity (GC).

Molecular Formula C6H7NO3
Molecular Weight 141.12 g/mol
CAS No. 13641-96-8
Cat. No. B077736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-isocyanatoethyl acrylate
CAS13641-96-8
Molecular FormulaC6H7NO3
Molecular Weight141.12 g/mol
Structural Identifiers
SMILESC=CC(=O)OCCN=C=O
InChIInChI=1S/C6H7NO3/c1-2-6(9)10-4-3-7-5-8/h2H,1,3-4H2
InChIKeyDPNXHTDWGGVXID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isocyanatoethyl Acrylate (AOI, CAS 13641-96-8): Bifunctional Monomer for UV-Curable and Reactive Polymer Systems | Scientific Procurement Guide


2-Isocyanatoethyl acrylate (AOI, Karenz AOI) is a low-viscosity bifunctional monomer (C6H7NO3, MW 141.13) possessing both an acrylate double bond for radical polymerization and an isocyanate group for condensation or addition chemistry [1]. Commercial grades are typically stabilized with BHT and achieve >98.0% purity (GC) [2]. Its core utility lies in the ability to sequentially or orthogonally engage both functional groups, enabling the synthesis of complex macromolecular architectures, urethane acrylate oligomers, and grafted copolymers with tailored crosslinking density [1][3].

Why 2-Isocyanatoethyl Acrylate Cannot Be Simply Substituted with Methacrylate or Other Isocyanate Monomers | Technical Differentiation


2-Isocyanatoethyl acrylate (AOI) cannot be freely interchanged with its methacrylate analog (MOI, CAS 30674-80-7) or alternative isocyanate monomers without profoundly altering reaction kinetics and end-product performance. The methacrylate double bond exhibits inherently lower reactivity in free radical polymerization and sterically hindered UV-curing compared to the acrylate group, directly impacting crosslink density and mechanical properties [1][2]. Furthermore, substitution with alternative isocyanates such as 3-isopropenyl-α,α-dimethylphenyl isocyanate (IDBI) introduces unpredictable steric and electronic effects that compromise process control [2]. The following quantitative evidence establishes the precise, measurable performance differences that govern material selection and procurement decisions.

2-Isocyanatoethyl Acrylate (AOI) Quantitative Differentiation Data vs. Closest Analogs | Head-to-Head Performance Evidence


Acrylate vs. Methacrylate Double Bond: 2-Isocyanatoethyl Acrylate Polymerizes 7.2× Faster in UV-Cured Urethane Systems

2-Isocyanatoethyl acrylate (AOI) demonstrates substantially higher UV-curing reactivity than its methacrylate counterpart (MOI). In a standardized urethane diacrylate model system (AOI-HD vs. MOI-HD, synthesized with 1,6-hexanediol), the time required for the polymerization rate to reach 50% was 10 seconds for AOI versus 72 seconds for MOI [1]. This 7.2-fold rate enhancement is attributed to the absence of the α-methyl group, which reduces steric hindrance and increases double bond reactivity.

UV curing polymerization kinetics photopolymerization coating

UV-Debondable Adhesives: 2-Isocyanatoethyl Acrylate Achieves 0.18 N/25 mm Post-UV Peel Strength with Negligible Residue vs. Methacrylate and Aromatic Isocyanate Analogs

In a head-to-head evaluation of three isocyanate-functional monomers grafted onto acrylic pressure-sensitive adhesives (PSAs) for semiconductor wafer dicing, 2-isocyanatoethyl acrylate (AOI) delivered superior debonding performance post-UV exposure compared to 2-isocyanatoethyl methacrylate (MOI) and 3-isopropenyl-α,α-dimethylphenyl isocyanate (IDBI) [1]. Post-UV peel strength for AOI-modified PSA was reduced to 0.18 N/25 mm with negligible adhesive residue, outperforming both MOI (higher residue) and IDBI (excessive pre-UV crosslinking, 3.02 N/25 mm pre-UV peel strength due to uncontrolled thermal reaction).

pressure-sensitive adhesive UV-debonding electronics manufacturing wafer dicing

Physical Properties for Processability: 2-Isocyanatoethyl Acrylate Offers Significantly Lower Boiling Point and Viscosity Than Methacrylate Analog, Facilitating Volatile-Free Handling

2-Isocyanatoethyl acrylate (AOI) exhibits a boiling point of 80-82 °C at 1.3 kPa (approximately 200 °C at 760 mmHg) and a density of ~1.05-1.13 g/mL, making it a manageable liquid at room temperature [1][2]. In contrast, 2-isocyanatoethyl methacrylate (MOI) has a substantially higher boiling point of 211 °C at 760 mmHg and a higher density of 1.098 g/mL [3]. This difference in volatility and physical state can influence formulation and application processes, particularly where low-temperature processing or ease of removal of volatiles is desired.

physical properties volatility viscosity monomer handling

Polymer Architecture Control: 2-Isocyanatoethyl Acrylate Enables Synthesis of Water-Soluble Tetrafunctional Urethane Acrylates via Facile Addition Chemistry

2-Isocyanatoethyl acrylate (AOI) serves as a key building block for synthesizing complex, water-soluble tetrafunctional urethane acrylates (TUA) through simple addition reactions with polyols such as pentaerythritol [1]. This is a class-level advantage of the bifunctional isocyanato-acrylate structure. While the methacrylate analog (MOI) can undergo similar reactions, the higher reactivity of the acrylate double bond in AOI (as quantified in Evidence Item 1) yields more efficient crosslinking and higher polymerization yields in aqueous media [1].

urethane acrylate water-soluble polymer crosslinker hydrogel

Validated Application Scenarios for 2-Isocyanatoethyl Acrylate (AOI) Based on Quantitative Differentiation Evidence


High-Throughput UV-Curable Coatings and 3D Printing Resins

Leverage the 7.2× faster UV polymerization rate of 2-isocyanatoethyl acrylate (AOI) compared to its methacrylate analog [1]. This kinetic advantage translates directly to reduced cycle times and increased production speed in industrial UV-curing lines, digital light processing (DLP), and stereolithography (SLA) 3D printing, where fast, complete conversion is critical for build speed and part green strength.

Clean-Peel UV-Debondable Adhesives for Electronics Manufacturing

Utilize 2-isocyanatoethyl acrylate (AOI) as a grafting monomer in acrylic pressure-sensitive adhesives for semiconductor wafer dicing and temporary bonding. The proven ability to achieve a post-UV peel strength of 0.18 N/25 mm with negligible residue [2] ensures reliable, contamination-free debonding, protecting high-value electronic components and wafers from damage and yield loss.

Synthesis of Advanced Water-Soluble and Amphiphilic Polymer Networks

Employ 2-isocyanatoethyl acrylate (AOI) as a reactive building block for constructing tetrafunctional urethane acrylate crosslinkers and other complex macromonomers [3]. The combination of the highly reactive acrylate group and the versatile isocyanate moiety enables the design of well-defined hydrogel networks, waterborne coatings, and biomedical materials with precisely tunable crosslink density and swelling behavior.

Functionalization of Hydroxyl-Terminated Prepolymers for Tailored Oligomers

Capitalize on the rapid and quantitative reaction of the isocyanate group in 2-isocyanatoethyl acrylate (AOI) with hydroxyl-terminated polyethers, polyesters, and polyacrylates [1][4]. This approach is foundational for creating reactive oligomers used in high-performance UV/EB-curable coatings, adhesives, and sealants, enabling the development of materials with custom flexibility, adhesion, and chemical resistance profiles.

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